2-(2,4-dichlorophenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide
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Overview
Description
2-(2,4-dichlorophenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with naphthaldehyde under reflux conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the replacement of the dichlorophenoxy group with other functional groups .
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid: A related compound with similar structural features but different functional groups.
2,4,5-trichlorophenoxyacetic acid: Another similar compound with additional chlorine atoms.
2-methyl-4-chlorophenoxyacetic acid: A structurally related compound with a methyl group instead of a dichlorophenoxy group
Uniqueness
2-(2,4-dichlorophenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide is unique due to its combination of a dichlorophenoxy group and a naphthalenylmethylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H14Cl2N2O2 |
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Molecular Weight |
373.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C19H14Cl2N2O2/c20-15-8-9-18(17(21)10-15)25-12-19(24)23-22-11-14-6-3-5-13-4-1-2-7-16(13)14/h1-11H,12H2,(H,23,24)/b22-11+ |
InChI Key |
AQDQKMBZSYNNMS-SSDVNMTOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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